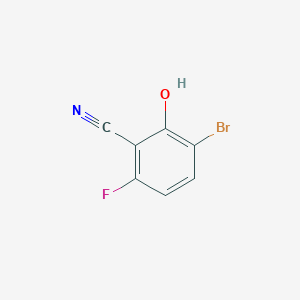

3-Bromo-6-fluoro-2-hydroxybenzonitrile

描述

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 3-bromo-6-fluoro-2-hydroxybenzonitrile exhibits a substituted benzene ring system that demonstrates remarkable structural complexity arising from the specific positioning of its functional groups. The compound features a benzene ring bearing a nitrile group (-C≡N) at the 1-position, a hydroxyl group (-OH) at the 2-position, a bromine atom at the 3-position, and a fluorine atom at the 6-position. This substitution pattern creates a unique electronic distribution around the aromatic ring that significantly influences the compound's three-dimensional structure and intermolecular interactions. The International Union of Pure and Applied Chemistry name precisely reflects this substitution pattern, and the compound's structural representation can be described using the Simplified Molecular Input Line Entry System notation as C1=CC(=C(C(=C1F)C#N)O)Br.

The crystallographic properties of halogenated benzonitrile derivatives, particularly those containing both bromine and fluorine substituents, have been extensively studied to understand their solid-state packing arrangements and intermolecular interactions. Related crystal structure analyses of compounds such as 3-bromo-2-hydroxybenzonitrile have revealed the presence of molecular packing disorders where halogen substituents can exhibit positional disorder through molecular rotation about specific bonds. In the case of 3-bromo-2-hydroxybenzonitrile, crystallographic investigation demonstrated that the compound crystallizes with partial molecular packing disorder, where the bromine and nitrile substituents ortho to the phenol group are disordered with one another via a 180-degree rotation of the molecule about the carbon-oxygen bond of the phenol moiety. This structural behavior provides valuable insights into the potential solid-state characteristics of 3-bromo-6-fluoro-2-hydroxybenzonitrile, as the presence of additional fluorine substitution may introduce further complexity to the crystallographic arrangements.

属性

IUPAC Name |

3-bromo-6-fluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCQJQUVLRTRTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Aromatic Substitution Approach

Method Overview:

This method involves the electrophilic aromatic substitution (EAS) on a suitably substituted benzene ring, typically starting from 2-fluorobenzonitrile derivatives. The key steps include selective bromination and fluorination, followed by hydroxylation.

- Starting Material: 2-fluorobenzonitrile (or a derivative thereof).

- Bromination:

Using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under electrophilic conditions with bromine (Br₂) in a suitable solvent like carbon tetrachloride or acetic acid, bromination occurs predominantly at the position ortho to the existing substituents, guided by directing effects. - Hydroxylation:

Hydroxylation at the desired position (position 2) can be achieved via nucleophilic substitution or oxidation strategies, often employing hydroxide ions under controlled conditions or using diazotization followed by hydrolysis.

- High regioselectivity when appropriately directed.

- Compatibility with various functional groups.

- Requires careful control of reaction conditions to prevent over-bromination or undesired substitution.

Halogenation Followed by Nitrile Formation

Method Overview:

This involves initial halogenation of a benzene ring bearing fluorine, followed by conversion of a suitable precursor into the nitrile group.

Halogenation:

Bromination of 2-fluorobenzene derivatives using bromine in the presence of catalysts like iron(III) bromide (FeBr₃) under controlled temperature yields 3-bromo-2-fluorobenzene derivatives.Hydroxylation:

The hydroxyl group at the ortho position is introduced via directed ortho-lithiation or metal-halogen exchange reactions, followed by oxidation with oxidants such as hydrogen peroxide or potassium permanganate.Nitrile Formation:

Conversion of the hydroxylated intermediate into the nitrile can be achieved via dehydration of the corresponding amide or via Sandmeyer-type reactions if amino precursors are used.

Research Data:

Patent CN102070420B describes a method for preparing fluorinated benzaldehyde derivatives, which can be adapted for nitrile synthesis via oxidation and dehydration steps, indicating the feasibility of this route.

Halogenation and Hydroxylation via Metalation

Method Overview:

This approach employs directed ortho-metalation (DoM) techniques to selectively functionalize the aromatic ring.

Metalation:

Treatment of 2-fluorobenzonitrile with a strong base such as n-butyllithium (n-BuLi) at low temperature induces ortho-lithiation.Electrophilic Quenching:

The lithiation intermediate is then quenched with electrophiles like oxygen or water to introduce hydroxyl groups selectively.Bromination:

Bromination can be performed on the metalated intermediate using N-bromosuccinimide (NBS), leading to regioselective bromination at the desired position.Final Nitrile Introduction:

The nitrile group is retained or introduced via substitution reactions if necessary, ensuring the correct substitution pattern.

Research Findings:

Studies on aromatic lithiation demonstrate high regioselectivity, making this method suitable for synthesizing 3-bromo-6-fluoro-2-hydroxybenzonitrile with precise control over substitution patterns.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Aromatic Substitution | 2-fluorobenzonitrile | NBS, AIBN | Radical initiation, reflux | High regioselectivity | Over-bromination risk |

| Halogenation + Nitrile Formation | Benzene derivatives | Br₂, FeBr₃ | Controlled temperature | Versatile | Multiple steps required |

| Metalation + Hydroxylation | 2-fluorobenzonitrile | n-BuLi, electrophiles | -78°C to room temp | Precise regioselectivity | Requires strict control |

| Patent-based Synthesis | Aromatic precursors | Various oxidants and halogenating agents | As per patent | Proven industrial route | Multi-step process |

Research Findings and Notes

Selectivity Control:

The position of substitution is influenced by the directing effects of existing substituents, such as fluorine and nitrile groups, which direct electrophilic substitution to ortho and para positions.Reagents and Conditions:

Halogenation typically employs NBS or Br₂ with Lewis acids like FeBr₃. Hydroxylation often uses oxidants like hydrogen peroxide under basic conditions or via metalation pathways.Patents and Literature:

Patent CN102070420B provides detailed procedures for fluorinated benzaldehyde synthesis, which can be adapted for nitrile derivatives, indicating the importance of halogenation followed by functional group transformations.Environmental and Safety Considerations: Reactions involving bromine and strong bases require proper handling and disposal protocols to mitigate hazards.

化学反应分析

Types of Reactions

3-Bromo-6-fluoro-2-hydroxybenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under suitable conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino derivative, while oxidation could produce a quinone derivative .

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- Building Block : The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as nucleophilic substitutions, oxidation, and coupling reactions to form diverse derivatives.

- Reactions : Common reactions include:

- Substitution Reactions : The halogen atoms (bromine and fluorine) can be replaced by other functional groups.

- Oxidation and Reduction : The hydroxyl group can be modified to yield carbonyl compounds or further reduced.

2. Biological Activity

- Antitumor Properties : Research indicates that 3-Bromo-6-fluoro-2-hydroxybenzonitrile exhibits significant antitumor activity. Studies have shown that similar compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways related to diseases such as cancer and hypertension. Molecular docking studies suggest favorable interactions with specific receptors, modulating enzymatic activities crucial for disease progression.

3. Medicinal Chemistry

- Therapeutic Potential : Due to its unique structure, this compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to bind selectively to biological targets makes it a candidate for drug development .

Several case studies have highlighted the applications of 3-Bromo-6-fluoro-2-hydroxybenzonitrile:

- Antitumor Effects Study : A study investigated the effects of various benzonitrile derivatives, including this compound, on melanoma cells. The findings indicated that these compounds could induce apoptosis through ROS generation, which is critical for cancer cell death.

- Enzyme Inhibition Research : Research focusing on potassium channel inhibition by benzonitrile derivatives revealed that structural modifications could enhance potency and selectivity. This study emphasized the potential of this compound in treating conditions related to ion channel dysregulation.

作用机制

The mechanism of action of 3-Bromo-6-fluoro-2-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Pathways involved might include inhibition of enzyme activity or disruption of cellular processes .

相似化合物的比较

Substitution Patterns and Functional Group Effects

The following table summarizes key structural analogs and their distinguishing features:

生物活性

3-Bromo-6-fluoro-2-hydroxybenzonitrile is a halogenated aromatic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Bromo-6-fluoro-2-hydroxybenzonitrile is C7H4BrFNO, which includes a hydroxyl group (-OH), a bromine atom, and a fluorine atom attached to a benzene ring alongside a nitrile group (-C≡N). This unique structure contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

1. Enzyme Interaction

3-Bromo-6-fluoro-2-hydroxybenzonitrile has been shown to interact with various enzymes, potentially inhibiting their activity. Such interactions can lead to alterations in metabolic pathways, affecting overall cellular function. For example, similar compounds have demonstrated the ability to inhibit enzymes involved in critical metabolic processes, leading to changes in metabolite levels.

2. Cellular Effects

The compound influences cell signaling pathways and gene expression. Research indicates that it can modulate cellular metabolism, impacting processes such as cell growth and apoptosis. In vitro studies have demonstrated that exposure to this compound can alter gene expression profiles significantly, suggesting its potential as a therapeutic agent.

3. Toxicological Implications

Halogenated compounds, including 3-Bromo-6-fluoro-2-hydroxybenzonitrile, have raised concerns regarding their toxicity. Studies indicate that prolonged exposure can lead to cytotoxic effects and potential endocrine disruption. Investigations into its binding affinity with detoxifying proteins reveal insights into its toxicological profile .

Case Studies

1. In Vivo Studies on Tumor Models

In animal models, particularly xenograft-bearing mice, 3-Bromo-6-fluoro-2-hydroxybenzonitrile has shown promise in reducing tumor size. For instance, studies involving renal cell carcinoma models demonstrated that treatment with this compound resulted in decreased expression of hypoxia-inducible factors (HIFs), which are crucial for tumor survival under low oxygen conditions .

| Dosage (mg/kg) | Tumor Size Reduction | HIF Expression Change |

|---|---|---|

| 0 | No change | No effect |

| 10 | Moderate reduction | Decreased HIF-2α |

| 30 | Significant reduction | Further decreased HIF-2α |

| 100 | Minimal additional effect | No further change |

2. Antimicrobial Activity

Research has indicated that compounds similar to 3-Bromo-6-fluoro-2-hydroxybenzonitrile exhibit antimicrobial properties. Studies have shown that halogenated hydroxybenzonitriles can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Research Findings and Implications

The biological activity of 3-Bromo-6-fluoro-2-hydroxybenzonitrile is supported by various studies highlighting its potential therapeutic applications and toxicological risks. The following points summarize key findings:

- Enzyme Inhibition: The compound may inhibit key metabolic enzymes, affecting cellular metabolism.

- Gene Expression Modulation: It influences gene expression related to cell survival and apoptosis.

- Antitumor Activity: Demonstrated efficacy in reducing tumor size in animal models through modulation of HIF pathways.

- Toxicity Concerns: Potential for cytotoxic effects warrants further investigation into safety profiles.

常见问题

Q. What are the established synthetic methodologies for preparing 3-Bromo-6-fluoro-2-hydroxybenzonitrile, and what are their key optimization parameters?

Methodological Answer: Synthesis typically involves sequential halogenation of a hydroxybenzonitrile precursor. Bromination can be achieved using N-bromosuccinimide (NBS) under radical initiation, followed by fluorination via halogen exchange (e.g., using KF with a palladium catalyst). Protecting the hydroxyl group with a trimethylsilyl (TMS) group prior to halogenation prevents undesired side reactions . Key parameters include:

Q. How can researchers confirm the structural integrity of 3-Bromo-6-fluoro-2-hydroxybenzonitrile using spectroscopic techniques?

Methodological Answer: Combine multiple techniques:

- IR Spectroscopy : Identify nitrile (C≡N) stretching at ~2220 cm⁻¹ and hydroxyl (O–H) bands at 3200–3400 cm⁻¹. Compare with reference spectra of analogs like 2-Bromo-6-fluorobenzonitrile .

- NMR : ¹H NMR should show aromatic protons as a multiplet (integration for 3 protons) and a deshielded hydroxyl proton (δ 10–12 ppm, exchangeable in D₂O). ¹³C NMR confirms nitrile carbon at ~115 ppm .

- Mass Spectrometry : Molecular ion [M+H]⁺ expected at m/z 230 (C₇H₃BrFNO).

Q. What solvents are optimal for dissolving 3-Bromo-6-fluoro-2-hydroxybenzonitrile in reaction setups?

Methodological Answer: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. For Suzuki-Miyaura cross-couplings, use DMF:H₂O (4:1) at 60°C. Recrystallization is effective in ethanol/water (7:3) .

Advanced Research Questions

Q. How should researchers resolve contradictions between observed and predicted spectral data (e.g., unexpected NMR splitting or shifted IR peaks)?

Methodological Answer: Follow a systematic approach: a) Replicate experiments : Ensure data consistency across batches. b) Cross-validation : Use X-ray crystallography (via SHELXL ) to confirm structure if crystalline. c) Computational modeling : Compare experimental IR/NMR with DFT-simulated spectra (e.g., Gaussian 16) to assess conformational effects. d) Byproduct analysis : Employ HPLC (C18 column, acetonitrile/water gradient) to detect regioisomers or incomplete halogenation .

Q. What crystallization strategies enhance the success rate of X-ray diffraction studies for halogenated benzonitriles?

Methodological Answer:

- Solvent selection : Slow evaporation in mixed solvents (e.g., dichloromethane/hexane).

- Temperature gradient : Cool saturated solutions from 50°C to 4°C at 2°C/hour.

- Additives : Introduce trace iodine to improve lattice ordering.

- Refinement : Use SHELXL’s TWIN and BASF commands to address twinning or disorder .

Q. What mechanistic insights can be gained from studying this compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

- Byproduct profiling : Use GC-MS to identify intermediates (e.g., debrominated products), revealing oxidative addition efficiency.

- Kinetic monitoring : Track reaction progress via in situ FTIR to determine rate-limiting steps (e.g., transmetallation).

- DFT modeling : Map steric effects of the fluorine substituent on Pd(0)/Pd(II) transitions .

Q. How can degradation pathways of 3-Bromo-6-fluoro-2-hydroxybenzonitrile under acidic/basic conditions be analyzed?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。